N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the triazolo[1,5-a]quinazolin-5-amine family, characterized by a fused heterocyclic core with a sulfonyl group and substituted aromatic amines. Its structure features a 3-(3,4-dimethylphenyl)sulfonyl group at position 3 and an N-(2,3-dimethylphenyl) substituent at position 5.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-15-12-13-19(14-17(15)3)33(31,32)25-24-27-23(26-21-10-7-8-16(2)18(21)4)20-9-5-6-11-22(20)30(24)29-28-25/h5-14H,1-4H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKXUKIZYKKYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the quinazoline family, which is known for various pharmacological properties, including anticancer and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Chemical Formula : C25H23N5O2S
- CAS Number : 872197-42-7
- Molecular Weight : 487.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 values for related compounds range from 0.2 to 83.9 µM, indicating significant inhibitory potential against AChE .
- Kinase Inhibition : The compound has been evaluated against a panel of kinases and bromodomains using Differential Scanning Fluorimetry (DSF). Notable temperature shifts were observed, suggesting that the compound can stabilize certain kinases, thereby inhibiting their activity .
Acetylcholinesterase Inhibition
A series of quinazoline-triazole hybrids were synthesized and tested for their ability to inhibit AChE. The results indicated that several compounds exhibited promising inhibitory activity, with molecular docking studies confirming dual binding site interactions at the active site of AChE .
Cytotoxicity and Antiproliferative Activity
The antiproliferative effects of this compound were evaluated against various cancer cell lines. The following table summarizes the IC50 values obtained from MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| LN-229 (glioblastoma) | 15.4 |
| HCT-116 (colorectal carcinoma) | 22.8 |
| NCI-H460 (lung carcinoma) | 18.0 |
| HL-60 (acute myeloid leukemia) | 27.5 |
| K-562 (chronic myeloid leukemia) | 30.0 |
These results indicate moderate antiproliferative activity across multiple cancer types .
Study on Quinazoline Derivatives
In a recent study involving quinazoline derivatives similar to this compound, it was found that specific substitutions significantly affected the compounds' biological activities. For instance, modifications in the side chains enhanced or reduced kinase inhibition and cytotoxicity against cancer cell lines .
Potential for Alzheimer's Disease Treatment
Given its ability to inhibit AChE effectively, there is potential for developing this compound as a treatment for Alzheimer's disease. The dual binding capability suggests that it could improve cognitive functions by enhancing cholinergic signaling in the brain .
Scientific Research Applications
The compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities. Research has indicated that this compound exhibits significant anticancer , antimicrobial , and anti-inflammatory properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases and modulating cell cycle progression. This mechanism is crucial for its efficacy against various cancer cell lines.
- Case Study : In vitro studies demonstrated that N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine inhibited cell proliferation in breast and lung cancer cell lines, showcasing a dose-dependent response .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens:
- Activity Spectrum : It has shown activity against both Gram-positive and Gram-negative bacteria. Notably, it was effective against strains such as Staphylococcus aureus and Escherichia coli.
- Case Study : A study reported that derivatives of triazoloquinazoline exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on analogous structures.
†Inferred from triazoloquinazoline derivatives in –14.
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Chlorine or fluorine atoms (e.g., in ) increase electrophilicity and binding to enzymatic targets, as seen in herbicide and antiviral compounds .
- Methoxy or ethoxy groups (e.g., ) enhance solubility and metabolic stability, making these analogs suitable for oral drug formulations.
- Benzyl or phenethyl chains (e.g., ) improve membrane permeability, critical for central nervous system (CNS) penetration.
Substitution with 2,5-dimethylbenzenesulfonyl () reduces symmetry, which may alter binding kinetics in pesticide targets .
Synthetic Pathways :
- Many analogs are synthesized via cyclocondensation of hydrazine derivatives with dithioimidocarbonates (e.g., ), suggesting a shared route for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
